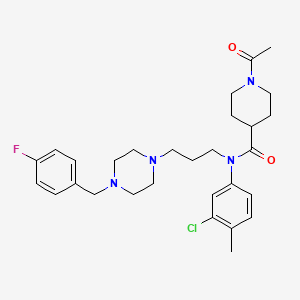![molecular formula C31H31NO8 B10752603 (4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid](/img/structure/B10752603.png)
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von BNTX-Maleat beinhaltet die Reaktion von Benzylidenenaltrexon mit Maleinsäure. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel unter kontrollierten Temperatur- und Druckbedingungen, um die Bildung des gewünschten Maleatsalzhydrats zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von BNTX-Maleat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungstechniken, um ein Produkt mit einer Reinheit von ≥98 % (HPLC) zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BNTX-Maleat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: BNTX-Maleat kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Je nach gewünschter Substitution können verschiedene Nucleophile und Elektrophile verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion zur Bildung reduzierter Analoga führen kann .
Wissenschaftliche Forschungsanwendungen
BNTX-Maleat wird in der wissenschaftlichen Forschung häufig verwendet, darunter:
Chemie: Es wird verwendet, um die Struktur-Wirkungs-Beziehung von Opioidrezeptoren zu untersuchen.
5. Wirkmechanismus
BNTX-Maleat entfaltet seine Wirkung, indem es selektiv den δ1-Opioidrezeptor antagonisiert. Es bindet stärker an δ1-Rezeptoren als an δ2- oder μ-Rezeptoren. Diese selektive Bindung hilft bei der Unterscheidung der Rolle von δ1-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen . Die Verbindung hemmt die Aktivität von δ1-Agonisten wie D-Pen 2,5-Enkephalin, ohne δ2- oder μ-Agonisten zu beeinflussen .
Ähnliche Verbindungen:
Naloxon: Ein Opioidrezeptorantagonist, der zur Gegenwirkung einer Opioidüberdosierung eingesetzt wird.
Naltrexon: Ein weiterer Opioidrezeptorantagonist, der zur Behandlung von Alkohol- und Opioidabhängigkeit eingesetzt wird.
Naltrindol: Ein selektiver δ-Opioidrezeptorantagonist, der in der Forschung eingesetzt wird.
Vergleich: BNTX-Maleat ist aufgrund seiner hohen Selektivität für δ1-Opioidrezeptoren einzigartig und bindet 100-mal stärker an δ1 als an δ2-Rezeptoren . Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung zur Unterscheidung der Rollen verschiedener Opioidrezeptorsubtypen.
Wirkmechanismus
BNTX maleate exerts its effects by selectively antagonizing the δ1 opioid receptor. It binds more tightly to δ1 receptors compared to δ2 or μ receptors. This selective binding helps in differentiating the role of δ1 receptors in various physiological and pathological processes . The compound inhibits the activity of δ1 agonists, such as D-Pen 2,5-enkephalin, without affecting δ2 or μ agonists .
Vergleich Mit ähnlichen Verbindungen
Naloxone: An opioid receptor antagonist used to counteract opioid overdose.
Naltrexone: Another opioid receptor antagonist used in the treatment of alcohol and opioid dependence.
Naltrindole: A selective δ opioid receptor antagonist used in research.
Comparison: BNTX maleate is unique due to its high selectivity for δ1 opioid receptors, binding 100 times more tightly to δ1 than to δ2 receptors . This selectivity makes it a valuable tool in research for distinguishing the roles of different opioid receptor subtypes.
Eigenschaften
Molekularformel |
C31H31NO8 |
|---|---|
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21?,25-,26-,27+;/m0./s1 |
InChI-Schlüssel |
GKHUUKGUNNYVGB-SVXANRFBSA-N |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



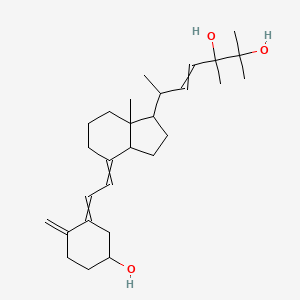
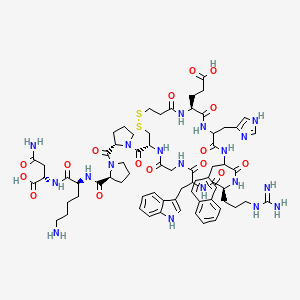
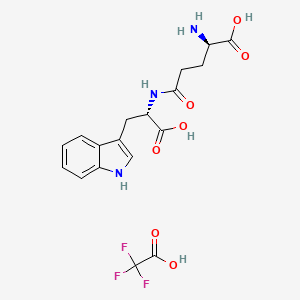
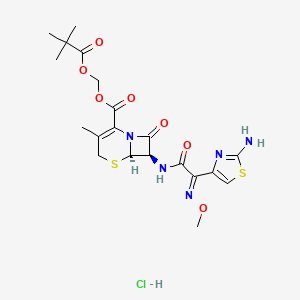
![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)
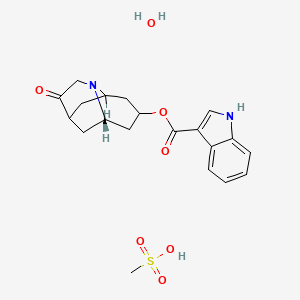

![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
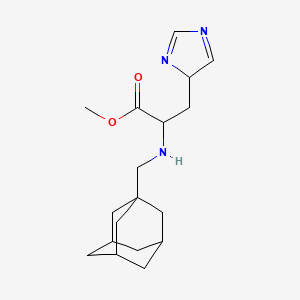
![(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752610.png)
